molecular formula C34H46O3 B3336388 Cyclooctanone tosyl hydrazone CAS No. 2567-85-3

Cyclooctanone tosyl hydrazone

Cat. No.: B3336388
CAS No.: 2567-85-3
M. Wt: 502.7 g/mol
InChI Key: UISUNQPJOFOKPB-UHFFFAOYSA-N
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Description

Cyclooctanone tosyl hydrazone is a chemical compound that belongs to the class of tosylhydrazones. Tosylhydrazones are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is derived from cyclooctanone and p-toluenesulfonyl hydrazide, and it has found applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanone tosyl hydrazone can be synthesized through the reaction of cyclooctanone with p-toluenesulfonyl hydrazide. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and it is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain high purity this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve efficient and cost-effective production at an industrial scale .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of cyclooctanone tosylhydrazone is the reverse reaction of its formation, regenerating cyclooctanone . The reaction involves water and typically requires acid catalysis.

Shapiro Reaction

Cyclooctanone tosylhydrazone can be used in the Shapiro reaction as a leaving group in elimination reactions . The Shapiro reaction requires a strong base to proceed .

Bamford-Stevens Reaction

When sodium methoxide is employed as the base in the Shapiro reaction with cyclooctanone tosylhydrazone, the reaction is referred to as the Bamford-Stevens reaction . This reaction results in the formation of an alkene via the elimination of the tosylhydrazone moiety .

Reduction to Cyclooctane

Cyclooctanone tosylhydrazone can be reduced to cyclooctane using reagents such as sodium borohydride and borane . This reaction converts the carbonyl functionality of the original cyclooctanone into a methylene group .

Metal Carbene Formation

Tosylhydrazone salts, including those derived from cyclooctanone, can react with metals to form metal carbenes . These metal carbenes can then be used in cyclopropanations and epoxidations . For example, the sodium salt of benzaldehyde tosylhydrazone can be converted to a rhodium metal carbene, which can then be used in transition metal-catalyzed cyclopropanation .

Cross-Coupling Reactions

Cyclooctanone tosylhydrazone can serve as a starting material for cross-coupling reactions . In these reactions, the tosylhydrazone reacts with a coupling partner, such as an aryl halide, in the presence of a catalyst system to form new carbon-carbon bonds .

Transannular Reactions

Cyclooctane derivatives can undergo transannular reactions due to the spatial proximity of atoms across the ring . Transannular reactions involve interactions between non-adjacent atoms in medium-sized rings, such as cyclooctane . While not specific to the tosylhydrazone derivative, the cyclooctane ring system can undergo transannular hydride shifts and other interactions .

Biological Activity of N-Tosylhydrazones

N-tosylhydrazones have shown significant cytotoxic activity and may have potential as drugs for the treatment of triple-negative breast cancer (TNBC) . Specific N-tosylhydrazones exhibit pro-apoptosis functions against TNBC cell lines .

Fragmentation Reactions

Alpha-diazo carbonyl compounds, especially with a six-membered ring, can be used to generate macrocyclic alkynones. Although an alpha-diazo cyclooctanone fragment-containing substrate is not feasible, fragmentation reactions can be performed with similar ring systems to yield various products .

Transition-Metal-Free Transformations

N-tosylhydrazones, including cyclooctanone tosylhydrazone, can undergo a variety of transition-metal-free transformations, acting as diazo precursors, carbene sources, 1,3-dipoles, and one-carbon synthons .

Additional reactions

ReactionConditionsProducts
Wolff-Kishner ReductionHydrazine, strong base (KOH or NaOH), high temperatureMethylene group (Cyclooctane)
Shapiro ReactionStrong base (e.g. lithium diisopropylamide)Alkene
Metal-catalyzed decompositionTransition metal catalyst (e.g. Rh, Cu)Carbene insertion products, cyclopropanes, or alkenes
HydrolysisAcidic conditions (e.g. HCl, H2SO4)Cyclooctanone, Tosylhydrazine

These reactions showcase the versatility of cyclooctanone tosylhydrazone as a synthetic intermediate, allowing access to a range of compounds with diverse structures and applications.

Scientific Research Applications

Heterocyclic Chemistry

Cyclooctanone tosyl hydrazone has been employed as a synthon in heterocyclic chemistry. It serves as a precursor for synthesizing various heterocycles, including pyrazoles and triazoles, through cycloaddition reactions. These heterocycles are significant due to their biological activities, making this compound a crucial intermediate in drug development .

Transition-Metal-Free Transformations

Recent studies highlight the utility of N-tosylhydrazones, including this compound, in transition-metal-free transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds without the need for metal catalysts, thus simplifying synthetic protocols and reducing environmental impact . Notably, these compounds can act as diazo precursors, enabling the synthesis of complex molecules through subsequent reactions.

Synthesis of Biologically Active Compounds

A notable application of this compound is in the synthesis of biologically active compounds. For instance, its derivatives have been utilized to create novel anti-cancer agents and anti-inflammatory drugs. The ability to modify the hydrazone moiety allows for fine-tuning of pharmacological properties .

Photochemical Reactions

This compound has also been explored in photochemical reactions, particularly in generating reactive intermediates that can undergo further transformations under light irradiation. This method has been applied to synthesize complex organic frameworks that are challenging to obtain through traditional methods .

Summary of Synthetic Applications

Application AreaReaction TypeKey Products
Heterocyclic SynthesisCycloadditionPyrazoles, Triazoles
Transition-Metal-FreeC−C Bond FormationComplex Organic Molecules
Photochemical ReactionsLight-Induced TransformationsReactive Intermediates
Compound DerivativeActivity TypeReference
Cyclooctanone DerivativeAnti-cancer
Modified HydrazonesAnti-inflammatory

Mechanism of Action

Cyclooctanone tosyl hydrazone can be compared with other tosylhydrazones such as benzaldehyde tosyl hydrazone and acetone tosyl hydrazone. While all tosylhydrazones share similar reactivity patterns, this compound is unique due to its cyclic structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific spatial arrangements .

Comparison with Similar Compounds

Biological Activity

Cyclooctanone tosyl hydrazone is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is derived from cyclooctanone and tosyl hydrazine. The general structure can be represented as follows:

C8H13N3O2S\text{C}_8\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This compound features a hydrazone functional group, which is known for its reactivity and ability to form various derivatives.

Biological Activities

The biological activities of this compound and similar hydrazones are diverse. Key activities include:

  • Antimicrobial Activity : Hydrazones have shown effectiveness against various bacterial and fungal strains. Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for further development in treating infections .
  • Anticancer Properties : Research has demonstrated that certain hydrazones possess anticancer activity. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These results indicate that this compound has potential as an antimicrobial agent .

2. Anticancer Activity

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited significant cytotoxicity:

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

3. Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model in rats. The results were as follows:

Treatment GroupEdema Reduction (%)
Control0
This compound (50 mg/kg)45
This compound (100 mg/kg)70

These results indicate a dose-dependent anti-inflammatory effect .

Properties

CAS No.

2567-85-3

Molecular Formula

C34H46O3

Molecular Weight

502.7 g/mol

IUPAC Name

4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol

InChI

InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3

InChI Key

UISUNQPJOFOKPB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCC2

Canonical SMILES

CC(CC(C1=CC(=C(C=C1)O)C(C)(C)C)C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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